molecular formula C5H2Br2N4 B1387870 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine CAS No. 944709-42-6

6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B1387870
M. Wt: 277.9 g/mol
InChI Key: KUILFTQAMHFSPW-UHFFFAOYSA-N
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Description

6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C5H2Br2N4 . It is an imidazopyrazine derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine consists of a triazolopyrazine core substituted with two bromine atoms at positions 6 and 8 . The InChI code for this compound is 1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H .


Physical And Chemical Properties Analysis

6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is a solid at room temperature . It has a molecular weight of 277.91 . Its solubility and other physicochemical properties such as Log P, TPSA, and molar refractivity can be predicted using computational methods .

Scientific Research Applications

1. Antibacterial Activity

  • Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized for their potential antibacterial activity. These compounds were evaluated for their in vitro antibacterial activity using the microbroth dilution method .
  • Methods : The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
  • Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

2. Biological Activities

  • Application : The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers. This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
  • Methods : The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrazine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
  • Results : These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

3. Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties

  • Application : 6,8-Dibromoimidazo[1,2-a]pyrazine, a similar compound, has been found to have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compound also displays theophylline-like properties .

4. Antidiabetic, Anti-Platelet Aggregations, Anti-Fungal, Anti-Bacterial, Anti-Malarial, Anti-Tubercular, and Anticonvulsant Properties

  • Application : Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to the compound , have a wide range of biological activities .
  • Methods : These compounds are synthesized in laboratories and their biological activities are evaluated using various in vitro and in vivo methods .
  • Results : These compounds have shown potential as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents .

5. Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties

  • Application : 6,8-Dibromoimidazo[1,2-a]pyrazine, a similar compound, has been found to have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compound also displays theophylline-like properties .

6. Antidiabetic, Anti-Platelet Aggregations, Anti-Fungal, Anti-Bacterial, Anti-Malarial, Anti-Tubercular, and Anticonvulsant Properties

  • Application : Triazolo[4,3-a]pyrazine derivatives, which are structurally similar to the compound , have a wide range of biological activities .
  • Methods : These compounds are synthesized in laboratories and their biological activities are evaluated using various in vitro and in vivo methods .
  • Results : These compounds have shown potential as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

As an intermediate in organic syntheses , 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine has potential applications in the synthesis of various other compounds. Its uterine-relaxing, antibronchospastic, and cardiac-stimulating properties also suggest potential applications in medical and pharmaceutical research. Further studies could explore these possibilities.

properties

IUPAC Name

6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUILFTQAMHFSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NC=NN21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659986
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine

CAS RN

944709-42-6
Record name 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
DM George, RJ Huntley, K Cusack, DB Duignan… - PLoS …, 2018 - journals.plos.org
The ability to restrict low molecular weight compounds to the gastrointestinal (GI) tract may enable an enhanced therapeutic index for molecular targets known to be associated with …
Number of citations: 10 journals.plos.org

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